molecular formula C10H5ClN2O3S B13820909 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate CAS No. 36443-15-9

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate

Katalognummer: B13820909
CAS-Nummer: 36443-15-9
Molekulargewicht: 268.68 g/mol
InChI-Schlüssel: GCTNRXMQYRFTNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chlorosulfonyl group and a diazonium group attached to a naphthalene ring, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate typically involves the diazotization of 3-amino-2-naphthol followed by chlorosulfonation. The diazotization process is carried out by treating 3-amino-2-naphthol with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted naphthalene derivatives.

    Reduction Reactions: The compound can be reduced to form 3-(Chlorosulfonyl)-2-naphthol.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium iodide, and phenols. Reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution: Various substituted naphthalene derivatives.

    Reduction: 3-(Chlorosulfonyl)-2-naphthol.

    Oxidation: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive diazonium group.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium and chlorosulfonyl groups. The diazonium group can undergo electrophilic substitution reactions, while the chlorosulfonyl group can participate in nucleophilic substitution reactions. These reactive groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate stands out due to its dual reactivity, combining the properties of both diazonium and chlorosulfonyl groups. This makes it a valuable reagent in synthetic chemistry, offering unique pathways for the formation of complex organic molecules.

Eigenschaften

CAS-Nummer

36443-15-9

Molekularformel

C10H5ClN2O3S

Molekulargewicht

268.68 g/mol

IUPAC-Name

3-chlorosulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H

InChI-Schlüssel

GCTNRXMQYRFTNC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.